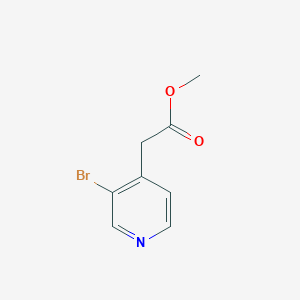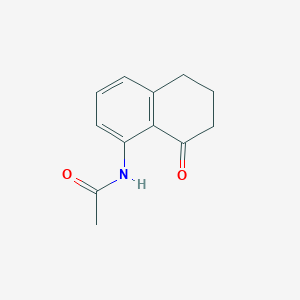
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide
Vue d'ensemble
Description
“N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide” is a chemical compound with the CAS Number: 110139-15-6 . It has a molecular weight of 203.24 . The compound is typically stored at room temperature and appears as a yellow to brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is N-(8-oxo-5,6,7,8-tetrahydro-1-naphthalenyl)acetamide . The InChI code for this compound is 1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14) .
Physical And Chemical Properties Analysis
“N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide” is a yellow to brown solid .
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
- A study details a method for synthesizing haloindanones and halotetralones, crucial in organic synthesis, starting from compounds like N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (Nguyen et al., 2003).
Anticancer Properties
- Research has identified certain oxadiazole derivatives, synthesized from N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, as potent anticancer agents against lung adenocarcinoma and glioma cell lines (Altıntop et al., 2018).
- Another study synthesized novel N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives showing antiproliferative activities against various cancer cell lines (Chen et al., 2013).
Molecular Interaction and Binding Studies
- A compound related to N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide was analyzed for its hydrogen, stacking, and halogen bonding interactions, contributing to the understanding of molecular interactions in pharmaceuticals (Gouda et al., 2022).
Anti-Inflammatory and Immunomodulatory Effects
- Certain tetrahydronaphthalene derivatives, structurally related to N-(8-Oxo-tetrahydronaphthalen-1-yl)acetamide, demonstrated anti-inflammatory effects by inhibiting nitric oxide production in macrophage cells (Gurkan et al., 2011).
Potential Antifungal Activity
- Hydrazide derivatives synthesized from compounds similar to N-(8-Oxo-tetrahydronaphthalen-1-yl)acetamide showed promising antifungal activity against various Candida strains (Turan-Zitouni et al., 2013).
Analgesic Effects
- Some triazole and triazolothiadiazine derivatives originating from related compounds showed significant analgesic activity, suggesting potential uses in pain management (Turan-Zitouni et al., 1999).
Anxiolytic Properties
- In a study focusing on derivatives of 2-oxyindolin-3-glyoxylic acid, compounds structurally akin to N-(8-Oxo-tetrahydronaphthalen-1-yl)acetamide showed anxiolytic effects, highlighting potential in treating anxiety disorders (Lutsenko et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBHOMIOZFJDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477904 | |
| Record name | N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide | |
CAS RN |
110139-15-6 | |
| Record name | N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)
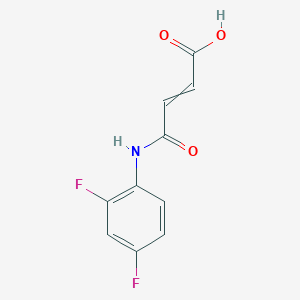
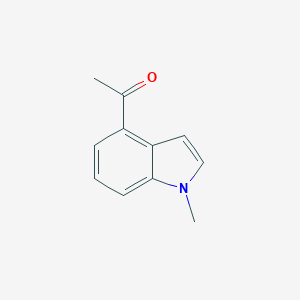

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)
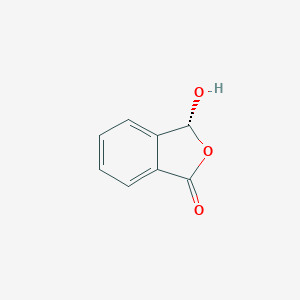
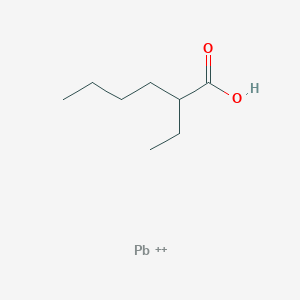
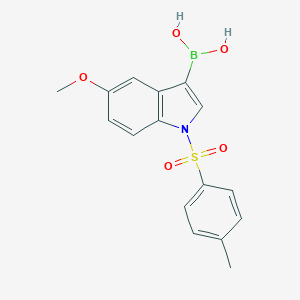
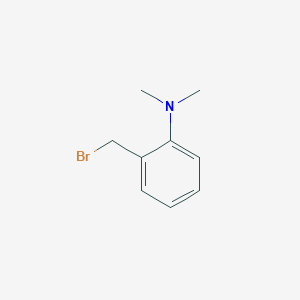
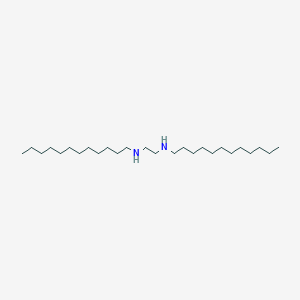
![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)
